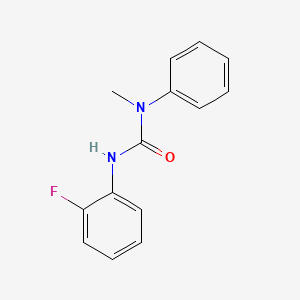

3-(2-Fluorophenyl)-1-methyl-1-phenylurea

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)-1-methyl-1-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-17(11-7-3-2-4-8-11)14(18)16-13-10-6-5-9-12(13)15/h2-10H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDHKESYHWSNNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-fluorophenyl)-N-methyl-N-phenylurea typically involves the reaction of 2-fluoroaniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 2-fluoroaniline is reacted with methyl isocyanate in the presence of a suitable solvent such as dichloromethane.

Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of N’-(2-fluorophenyl)-N-methyl-N-phenylurea.

Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N’-(2-fluorophenyl)-N-methyl-N-phenylurea may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-fluorophenyl)-N-methyl-N-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N’-(2-fluorophenyl)-N-methyl-N-phenylurea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-fluorophenyl)-N-methyl-N-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Urea Derivatives

Compound A: 3-[3-(Dimethylamino)propyl]-1-phenylurea ()

- Structure: Features a dimethylaminopropyl chain instead of the 2-fluorophenyl group.

- However, its toxicological profile remains uncharacterized .

- Applications: Ureas with alkylamino substituents are often explored as enzyme inhibitors or surfactants.

Compound B : 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one ()

- Structure : A chalcone derivative with 4-fluorophenyl and 4-methoxyphenyl groups.

Key Differences :

- Substituent Effects : The 2-fluorophenyl group in the target compound introduces ortho-substitution steric hindrance, which is absent in para-fluorophenyl analogs. This may reduce rotational freedom and influence binding pocket compatibility .

- Hydrogen Bonding: Ureas generally exhibit stronger hydrogen-bond donor/acceptor capacity than chalcones or benzofurans, impacting target engagement .

Table 1: Structural and Electronic Comparison

Comparison with Fluorophenyl-Containing Heterocycles

Compound C: N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide ()

- Activity : Exhibits anti-HIV-1 activity (IC50: 2.57–3.35 μM) via integrase inhibition .

- Structure: Fluorophenyl linked to a quinoline-acrylamide scaffold.

Compound D : 3-(2-Fluorophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran ()

- Structure : Benzofuran core with 2-fluorophenylsulfonyl and methyl groups.

- Applications : Sulfonyl groups enhance electrophilicity, making such compounds candidates for protease inhibitors.

Key Differences :

- Bioactivity: Quinoline derivatives (e.g., Compound C) show pronounced antiviral activity, whereas sulfonyl benzofurans (Compound D) are less studied biologically but may target redox enzymes .

- Solubility : The urea core in the target compound may improve water solubility compared to sulfonyl or acrylamide-linked analogs.

Research Findings and Implications

- Crystallographic Insights : Tools like SHELXL () and Mercury () enable precise analysis of fluorophenyl-containing compounds’ crystal packing and intermolecular interactions. For example, ortho-fluorine substitution may disrupt π-stacking but enhance halogen bonding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)-1-methyl-1-phenylurea in laboratory settings?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:

Coupling Reaction : Reacting 2-fluoroaniline with methyl isocyanate under anhydrous conditions to form the urea backbone.

Methylation : Introducing the methyl group via alkylation using iodomethane in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

- Key Considerations : Monitor reaction progress via TLC and confirm purity via HPLC (>95%).

Q. How is the crystal structure of this compound determined and validated?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL-2018 for structure solution and refinement, with anisotropic displacement parameters for non-H atoms .

- Validation : Use Mercury CSD 4.3 to visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and cross-validate geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) entries .

- Example Structural Data :

| Parameter | Value |

|---|---|

| Space group | P 1 |

| Bond length (C=O) | 1.23 Å |

| Torsion angle | 178.5° |

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Contradictions (e.g., disordered solvent molecules, twinning) require:

Data Reprocessing : Reintegrate diffraction data with alternative scaling models (e.g., using XDS or HKL-3000).

Advanced Refinement : Apply SHELXL’s TWIN/BASF commands for twinned structures and utilize restraints for disordered regions .

Cross-Validation : Compare residual density maps and R-factors (R₁ < 0.05) across multiple refinement strategies.

- Case Study : A derivative with a disordered fluorophenyl group was resolved using PART instructions in SHELXL, partitioning occupancy between two conformers .

Q. What strategies enhance the biological activity of this compound via urea backbone modifications?

- Methodological Answer :

- Structural Modifications :

Substitution : Replace the methyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability.

Scaffold Hybridization : Fuse the urea moiety with heterocycles (e.g., tetrazoles, imidazoles) to enhance target binding .

- Biological Assays :

- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Cytotoxicity : Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .

- Example SAR Table :

| Derivative | R-Group | IC₅₀ (EGFR, nM) |

|---|---|---|

| Parent Compound | -CH₃ | 250 |

| CF₃ Analog | -CF₃ | 85 |

| Tetrazole Hybrid | -Tetrazole | 42 |

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration).

Metabolic Stability Testing : Use liver microsomes to compare compound half-life (t₁/₂) across analogs .

Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate binding affinity (ΔG) with experimental IC₅₀ values .

- Case Study : A reported IC₅₀ variation (50–200 nM) for a kinase inhibitor analog was traced to differences in ATP concentration during assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.